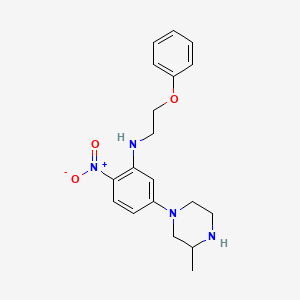![molecular formula C20H12Br2N4O9 B11537598 4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11537598.png)
4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a lengthy name. Let’s break it down:
Structure: The compound consists of a furan ring (5-nitrofuran-2-carboxylate) attached to a phenyl ring (4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl).
Functional Groups: It contains bromine, nitro, and carboxylate functional groups.
Molecular Formula: CHBrNO.
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods are proprietary and often closely guarded by manufacturers. research laboratories may use similar synthetic strategies on a smaller scale.
Analyse Chemischer Reaktionen
Reactions:
Bromination: The compound contains bromine atoms, suggesting that it undergoes bromination reactions.
Nitration: The presence of nitro groups indicates susceptibility to nitration reactions.
Hydrazine Coupling: The hydrazine moiety can participate in coupling reactions.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Nitration: Nitric acid (HNO) with sulfuric acid (HSO).
Hydrazine Coupling: Hydrazine hydrate (NH·HO) in a suitable solvent.
Major Products: The major products depend on the specific reaction conditions and regioselectivity. Bromination and nitration can occur at different positions on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span various fields:
Chemistry: It serves as a synthetic intermediate for more complex molecules.
Biology: Researchers explore its potential as a bioactive compound.
Medicine: Investigations focus on its pharmacological properties.
Industry: It may find use in materials science or as a building block for specialty chemicals.
Wirkmechanismus
The exact mechanism remains elusive due to limited data. researchers hypothesize that it interacts with specific molecular targets, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, we can highlight its uniqueness:
Similar Compounds: Other nitro-substituted aromatic compounds.
Uniqueness: The combination of bromine, nitro, and hydrazine functionalities distinguishes it.
Eigenschaften
Molekularformel |
C20H12Br2N4O9 |
|---|---|
Molekulargewicht |
612.1 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C20H12Br2N4O9/c21-12-1-3-15(35-20(28)17-5-6-19(34-17)26(31)32)11(7-12)9-23-24-18(27)10-33-16-4-2-13(25(29)30)8-14(16)22/h1-9H,10H2,(H,24,27)/b23-9+ |
InChI-Schlüssel |
PBPVTMJPYYELLM-NUGSKGIGSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)
![N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
![2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11537546.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11537572.png)
![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11537576.png)
![(1E)-1-[1-(5-chlorothiophen-2-yl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11537591.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537597.png)
methanone](/img/structure/B11537611.png)
![2-{(E)-[2-(3-methylphenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11537615.png)
![4-methyl-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11537621.png)
